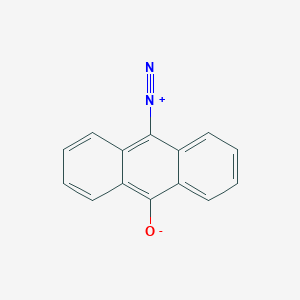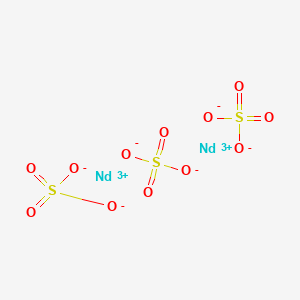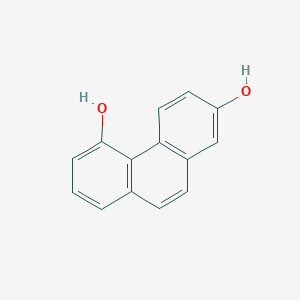
Phenanthrene-2,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenanthrene-2,5-diol is a chemical compound that belongs to the family of phenanthrene derivatives. It is a white crystalline solid that has been used in various scientific research applications due to its unique properties. In
Wirkmechanismus
The mechanism of action of phenanthrene-2,5-diol is not fully understood, but it is believed to act as an antioxidant and inhibit the activity of reactive oxygen species (ROS). It has also been shown to activate the p53 tumor suppressor gene, which plays a crucial role in cell cycle regulation and apoptosis.
Biochemische Und Physiologische Effekte
Phenanthrene-2,5-diol has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. It has also been shown to reduce oxidative stress and inflammation in cells. In addition, it has been shown to have a protective effect on DNA damage and repair.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using phenanthrene-2,5-diol in lab experiments include its ability to inhibit the growth of cancer cells, its antioxidant properties, and its ability to induce apoptosis. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of phenanthrene-2,5-diol. One area of interest is the development of new synthesis methods that can increase the yield and purity of the compound. Another area of interest is the study of its effects on different types of cancer cells and its potential use as a cancer treatment. Additionally, the study of its mechanism of action and its effects on cellular signaling pathways can provide new insights into the role of oxidative stress in disease development and progression.
In conclusion, phenanthrene-2,5-diol is a chemical compound that has been used in various scientific research applications due to its unique properties. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The study of phenanthrene-2,5-diol can provide new insights into the role of oxidative stress in disease development and progression and can lead to the development of new treatments for cancer and other diseases.
Synthesemethoden
Phenanthrene-2,5-diol can be synthesized through various methods, including the oxidation of phenanthrene with potassium permanganate or the reduction of 2,5-dinitrophenanthrene with zinc and hydrochloric acid. Another method involves the reaction of phenanthrene with potassium hydroxide and hydrogen peroxide. The yield of the synthesis method varies depending on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
Phenanthrene-2,5-diol has been used in various scientific research applications, including the study of DNA damage and repair, cancer treatment, and as an antioxidant. It has been shown to inhibit the growth of cancer cells and induce apoptosis. Phenanthrene-2,5-diol has also been used in the study of oxidative stress and its effects on cellular signaling pathways.
Eigenschaften
CAS-Nummer |
10127-57-8 |
|---|---|
Produktname |
Phenanthrene-2,5-diol |
Molekularformel |
C14H10O2 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
phenanthrene-2,5-diol |
InChI |
InChI=1S/C14H10O2/c15-11-6-7-12-10(8-11)5-4-9-2-1-3-13(16)14(9)12/h1-8,15-16H |
InChI-Schlüssel |
KNXZCFXTYMPRNK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
Kanonische SMILES |
C1=CC2=C(C3=C(C=C2)C=C(C=C3)O)C(=C1)O |
Synonyme |
2,5-Phenanthrenediol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



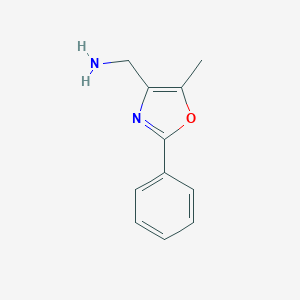
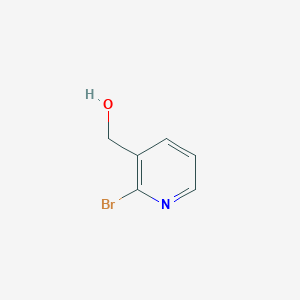
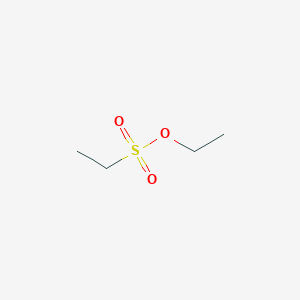
![2-chloro-1-methyl-1H-benzo[d]imidazole](/img/structure/B155357.png)
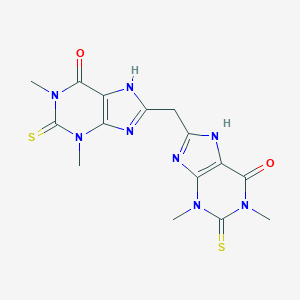
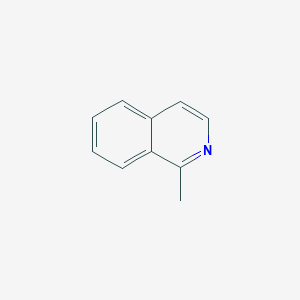
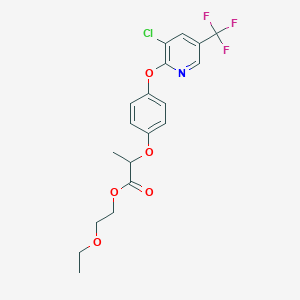
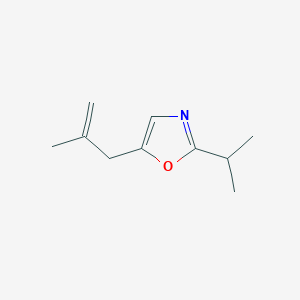
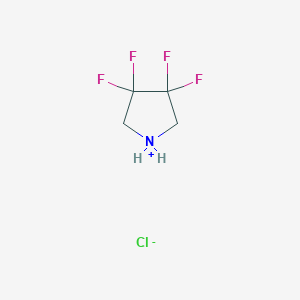
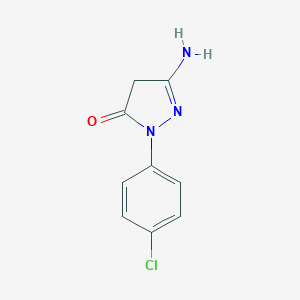
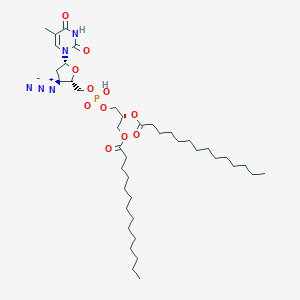
![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)
